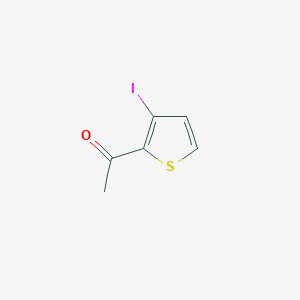

1-(3-Iodothiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Iodothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H5IOS and a molecular weight of 252.07 g/mol . This compound features a thiophene ring substituted with an iodine atom at the 3-position and an ethanone group at the 1-position. It is primarily used in research and development settings.

Métodos De Preparación

The synthesis of 1-(3-Iodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives. One common method includes the reaction of 3-thiophenecarboxaldehyde with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position . The resulting 3-iodothiophene derivative is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .

Análisis De Reacciones Químicas

1-(3-Iodothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-(3-Iodothiophen-2-yl)ethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: It is used in the study of biological pathways and the development of bioactive molecules.

Medicine: Researchers explore its potential in drug discovery and development, particularly for its role in synthesizing pharmacologically active compounds.

Industry: It is employed in the production of advanced materials and as an intermediate in organic synthesis

Mecanismo De Acción

The mechanism of action of 1-(3-Iodothiophen-2-yl)ethanone largely depends on its application. In chemical reactions, the iodine atom and the ethanone group play crucial roles in determining the reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions or as a substrate in oxidation and reduction processes .

Comparación Con Compuestos Similares

1-(3-Iodothiophen-2-yl)ethanone can be compared with other iodinated thiophene derivatives, such as:

1-(5-Iodothiophen-2-yl)ethanone: Similar in structure but with the iodine atom at the 5-position.

2-Iodothiophene: Lacks the ethanone group, making it less reactive in certain types of chemical reactions.

3-Iodothiophene: Similar to this compound but without the ethanone group, affecting its reactivity and applications

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Actividad Biológica

1-(3-Iodothiophen-2-yl)ethanone is an organosulfur compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of an iodine atom and a thiophene ring, influences its reactivity and interactions with biological targets.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₈H₇IOS

- Molecular Weight : 250.11 g/mol

The compound features a thiophene ring substituted with an iodine atom at the 3-position and an ethanone group, which enhances its potential for biological interaction.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The iodine atom and the carbonyl group in the ethanone moiety facilitate binding to enzymes and receptors, potentially influencing several biochemical pathways. Notably, it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Potential : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cells |

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound's ability to inhibit Staphylococcus spp. The results showed a significant reduction in bacterial viability at concentrations above 50 µM.

- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against A2780 ovarian cancer cells, with an IC50 value of approximately 30 µM.

Table 2: Case Study Results

| Study Type | Concentration (µM) | Effect Observed |

|---|---|---|

| Antimicrobial | >50 | Significant bacterial inhibition |

| Cytotoxicity | 30 | Selective cytotoxicity against A2780 |

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 1-(2-Bromo-5-iodothiophen-3-yl)ethanone and 1-(5-Iodothiophen-2-yl)ethanone, distinct differences in binding affinities and selectivities towards biological targets have been observed. These variations can significantly influence their respective biological activities.

Table 3: Comparison of Biological Activities

| Compound | Binding Affinity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 1-(2-Bromo-5-iodothiophen-3-yl)ethanone | High | Yes | Moderate |

| 1-(5-Iodothiophen-2-yl)ethanone | Low | No | Yes |

Propiedades

IUPAC Name |

1-(3-iodothiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYWIOYHXDYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356002 |

Source

|

| Record name | 2-acetyl-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89380-60-9 |

Source

|

| Record name | 2-acetyl-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.